N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-fluorophenyl)oxalamide

Medicinal Chemistry Structure–Activity Relationship Oxalamide Analog Comparison

N1-(2-(Cyclohex-1-en-1-yl)ethyl)-N2-(2-fluorophenyl)oxalamide (CAS 331986-40-4) is a synthetic oxalamide derivative with the molecular formula C16H19FN2O2 and a monoisotopic mass of 290.143 Da. It belongs to the class of unsymmetrical N,N′-disubstituted oxalamides, which are recognized in medicinal chemistry as privileged scaffolds for enzyme inhibition and protein–protein interaction disruption.

Molecular Formula C16H19FN2O2
Molecular Weight 290.338
CAS No. 331986-40-4
Cat. No. B2570344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-fluorophenyl)oxalamide
CAS331986-40-4
Molecular FormulaC16H19FN2O2
Molecular Weight290.338
Structural Identifiers
SMILESC1CCC(=CC1)CCNC(=O)C(=O)NC2=CC=CC=C2F
InChIInChI=1S/C16H19FN2O2/c17-13-8-4-5-9-14(13)19-16(21)15(20)18-11-10-12-6-2-1-3-7-12/h4-6,8-9H,1-3,7,10-11H2,(H,18,20)(H,19,21)
InChIKeyPCDNSMPITAQPQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(Cyclohex-1-en-1-yl)ethyl)-N2-(2-fluorophenyl)oxalamide (CAS 331986-40-4): Chemical Identity and Procurement Baseline


N1-(2-(Cyclohex-1-en-1-yl)ethyl)-N2-(2-fluorophenyl)oxalamide (CAS 331986-40-4) is a synthetic oxalamide derivative with the molecular formula C16H19FN2O2 and a monoisotopic mass of 290.143 Da [1]. It belongs to the class of unsymmetrical N,N′-disubstituted oxalamides, which are recognized in medicinal chemistry as privileged scaffolds for enzyme inhibition and protein–protein interaction disruption. The compound features a cyclohexenylethyl group at the N1 position and an ortho-fluorophenyl group at the N2 position, a substitution pattern that differentiates it from para-fluoro and meta-fluoro regioisomers commonly explored in structure–activity relationship (SAR) campaigns. Oxalamide-based compounds have been validated as HIV-1 entry inhibitors targeting the gp120–CD4 interaction, with the oxalamide linker serving as a critical midregion for pharmacological modulation [2]. The cyclohexenylethyl hydrophobic moiety is also a recognized pharmacophoric element found in allosteric inhibitors of protein arginine methyltransferase 3 (PRMT3), where it engages a nonpolar surface pocket [3].

N1-(2-(Cyclohex-1-en-1-yl)ethyl)-N2-(2-fluorophenyl)oxalamide (CAS 331986-40-4): Why In-Class Substitution Is Not Straightforward


Oxalamide derivatives cannot be treated as interchangeable commodities. The biological activity of compounds within this class is exquisitely sensitive to the nature and position of substituents on both nitrogen termini. In the extensively characterized CD4-mimic oxalamide series, the substitution of a cyclohexenylethyl group for a saturated cyclohexyl or linear alkyl chain, combined with the positional isomerism of the fluorophenyl ring (ortho vs. meta vs. para), produces marked differences in anti-HIV potency, aqueous solubility, and cytotoxicity profile [1]. For instance, introduction of a fluorine atom at the meta-position of the aromatic ring in related oxalamide CD4 mimics led to a significant increase in anti-HIV activity compared to unsubstituted or para-substituted analogs [1]. These SAR findings demonstrate that seemingly minor structural perturbations—such as shifting fluorine from the 2- to the 3- or 4-position, or saturating the cyclohexenyl double bond—can fundamentally alter target engagement, selectivity, and developability. For procurement decisions, substituting CAS 331986-40-4 with a regioisomeric or saturated analog without confirmatory comparative data would introduce an unquantified risk of altered pharmacological behavior.

N1-(2-(Cyclohex-1-en-1-yl)ethyl)-N2-(2-fluorophenyl)oxalamide (CAS 331986-40-4): Quantitative Differentiation Evidence


Ortho-Fluorophenyl Substituent: Structural Differentiation from the 3-Fluorophenyl Regioisomer

CAS 331986-40-4 carries a 2-fluorophenyl (ortho-fluoro) substituent at the N2 position. Its closest regioisomeric comparator, N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-(3-fluorophenyl)ethanediamide (3-fluorophenyl analog, PubChem CID distinct), differs solely in the position of the fluorine atom on the phenyl ring. In the broader oxalamide CD4-mimic class, fluorine positional isomerism has been shown to alter anti-HIV activity by several-fold; meta-fluoro substitution conferred a significant enhancement in potency relative to para-fluoro and unsubstituted phenyl analogs [1]. Although direct head-to-head data for the 2-fluoro vs. 3-fluoro pairing of this specific cyclohexenylethyl scaffold are not publicly available, the class-level SAR precedent indicates that ortho-fluorine may influence the conformational preference of the oxalamide linker via intramolecular N–H···F interactions and modulate electronic effects on the adjacent amide NH, potentially yielding distinct target-binding profiles relative to the meta-fluoro comparator [1].

Medicinal Chemistry Structure–Activity Relationship Oxalamide Analog Comparison

Cyclohexenylethyl Lipophilic Anchor: Differentiation from Saturated Cyclohexyl Analogs

The cyclohexenylethyl moiety in CAS 331986-40-4 provides a conformationally restricted, π-containing hydrophobic surface that is distinct from the fully saturated cyclohexylethyl group found in analogs such as N1-cyclohexyl-N2-(4-fluorophenethyl)oxalamide (CAS 356800-17-4). In the PRMT3 allosteric inhibitor series, a cyclohexenylethyl group was shown via X-ray crystallography (PDB 3SMQ) to engage a nonpolar surface pocket through hydrophobic interactions, a binding mode that would be geometrically and electronically altered by saturation of the double bond [1]. The cyclohexenyl sp² center introduces a planar element that can participate in CH–π interactions with aromatic residues in target proteins, a feature absent in the saturated cyclohexyl analog. The computed rotatable bond count of 4 for CAS 331986-40-4, identical to that of the saturated comparator, confirms that the double bond introduces rigidity without altering the overall conformational degrees of freedom [2].

Medicinal Chemistry Hydrophobic Pharmacophore Allosteric Inhibition

Oxalamide Core as a Dual Hydrogen-Bond Donor–Acceptor Scaffold: Pharmacokinetic Differentiation from Amide and Urea Isosteres

The oxalamide linker (ethane-1,2-diamide) in CAS 331986-40-4 presents two amide NH donors and two carbonyl acceptors arranged in a planar, conjugated dicarbonyl system. This contrasts with simpler monoamide analogs that offer only one hydrogen-bond donor and one acceptor pair. Computed properties for CAS 331986-40-4 include a hydrogen bond donor count of 2, hydrogen bond acceptor count of 3, XLogP3 of 3.0, and a topological polar surface area (TPSA) of 58.2 Ų (PubChem-computed) [1]. In the CD4-mimic oxalamide series, the oxalamide midregion was found to be critical for pharmacological activity and was previously thought to be intolerant of modification, underscoring its structural non-redundancy with simpler amide or urea linkers [2]. The dual donor–acceptor capacity of the oxalamide enables bidentate hydrogen-bonding interactions with protein targets (e.g., simultaneous engagement of backbone carbonyl and side-chain residues) that are geometrically inaccessible to monoamide or urea isosteres [2].

Physicochemical Profiling Permeability Oxalamide Pharmacophore

N1-(2-(Cyclohex-1-en-1-yl)ethyl)-N2-(2-fluorophenyl)oxalamide (CAS 331986-40-4): High-Priority Application Scenarios


Medicinal Chemistry Hit Expansion: Oxalamide-Based HIV-1 Entry Inhibitor SAR Exploration

The compound can serve as a scaffold-diversification tool in CD4-mimic programs targeting the HIV-1 gp120 Phe43 cavity. The ortho-fluorophenyl substituent in CAS 331986-40-4 provides a distinct SAR vector compared to the extensively studied para-fluoro and meta-fluoro oxalamide CD4 mimics. Procurement of this specific regioisomer enables systematic exploration of fluorine positional effects on anti-HIV potency, cytotoxicity, and aqueous solubility within the same cyclohexenylethyl oxalamide chemotype [1]. The cyclohexenylethyl group offers a pre-organized hydrophobic anchor with potential for favorable CH–π interactions, which may enhance target residence time relative to flexible alkyl-chain analogs [2].

Allosteric PRMT3 Inhibitor Lead Optimization: Cyclohexenylethyl Pharmacophore Replacement Studies

Given the crystallographically validated role of the cyclohexenylethyl group in PRMT3 allosteric site engagement (PDB 3SMQ), CAS 331986-40-4 can be evaluated as a replacement for the urea core in lead compound 1 (1-(benzo[d][1,2,3]thiadiazol-6-yl)-3-(2-cyclohexenylethyl)urea) [2]. The oxalamide linker introduces an additional hydrogen-bond acceptor relative to the urea, potentially enabling new interactions with residues flanking the allosteric pocket (e.g., R396 or the backbone of T466). This scaffold hop could yield intellectual property differentiation and improved selectivity over other PRMT family members [2].

Physicochemical Benchmarking in CNS Drug Discovery: Oxalamide Linker Profiling

With a computed XLogP3 of 3.0, TPSA of ~58 Ų, 2 HBDs, and 3 HBAs, CAS 331986-40-4 occupies a favorable region of CNS MPO (Multiparameter Optimization) chemical space [3]. The compound can serve as a reference standard for benchmarking permeability, P-glycoprotein efflux liability, and metabolic stability of oxalamide-containing CNS candidates. Its moderate lipophilicity and dual hydrogen-bond donor capacity may offer a differentiated absorption profile compared to more lipophilic amide or urea analogs, making it a valuable calibration tool in CNS lead optimization cascades [3].

Organic Synthesis Methodology: Unsymmetrical Oxalamide Coupling Substrate

CAS 331986-40-4 represents a versatile synthetic intermediate for the preparation of unsymmetrical N,N′-disubstituted oxalamides via sequential amide coupling. The compound can be used as a test substrate for developing chemoselective acylation protocols, evaluating coupling reagent efficiency, or generating analytical reference standards for HPLC-MS purity assessment. Its distinct cyclohexenyl UV chromophore (λmax ~200–210 nm) and fluorine atom (¹⁹F NMR probe) facilitate reaction monitoring and product characterization [3].

Quote Request

Request a Quote for N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-fluorophenyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.